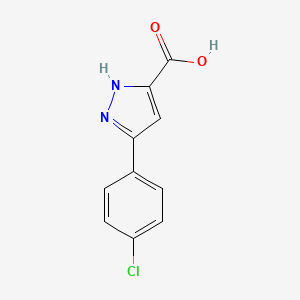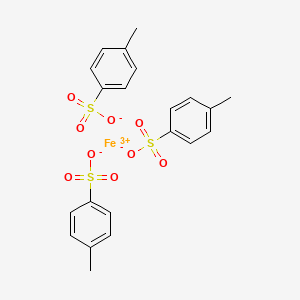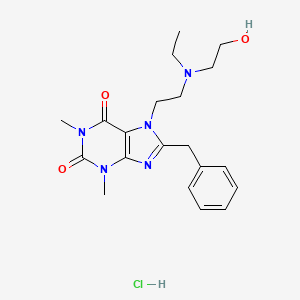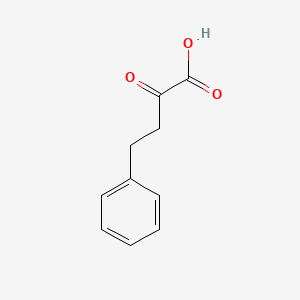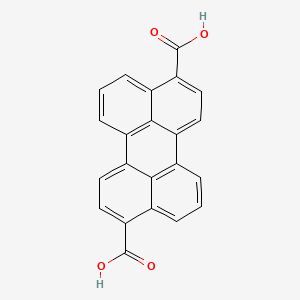
オクタビニルオクタシラセスキオキサン
説明
Octavinyloctasilasesquioxane (OVS) is an organic intermediate with eight unsaturated double bonds. It can be used to adjust the chemical structure of copolymers .
Synthesis Analysis
The synthesis of Octavinyloctasilasesquioxane involves the reaction of Octavinyloctasilasesquioxane (OVS) with 3-mercapto-1-propanol and 2,2-dimethoxy-2-phenylacetophenone in a solution of tetrahydrofuran .Molecular Structure Analysis
The molecular structure of Octavinyloctasilasesquioxane can be analyzed using techniques such as X-ray crystallography and electron diffraction .Chemical Reactions Analysis
Octavinyloctasilasesquioxane can be used as a cross-linking agent to prepare PHBV/OVS composites by a melt-reaction technique .Physical And Chemical Properties Analysis
Octavinyloctasilasesquioxane has a molecular weight of 633.04 g/mol. It has a melting point of >350 °C and a predicted boiling point of 329.4±25.0 °C. Its predicted density is 1.22±0.1 g/cm3 .科学的研究の応用
オクタビニルオクタシラセスキオキサンの用途に関する包括的な分析
材料科学におけるポリマー特性の向上: オクタビニルオクタシラセスキオキサン(OVS)は、材料科学においてポリマー複合材料の特性を向上させるために使用されます。 例えば、ポリ(3-ヒドロキシブチレート-co-3-ヒドロキシバレレート)/OVS複合材料の製造における架橋剤として使用されており、結晶化、融解挙動、および熱安定性を向上させています .
2. 有機合成:化学構造調整のための中間体 OVSは、8つの不飽和二重結合を持つ貴重な有機中間体として機能し、コポリマーの化学構造を調整することができます .
3. 電子工学:高性能複合材料の開発 電子工学において、OVSはフッ素化された長い炭素鎖でグラフト化され、低誘電率と高い熱安定性を備えた新規複合材料が生成され、高性能用途に適しています .
熱安定性と相転移: この化合物の固体状態のダイナミクスは注目に値し、固体状態で可逆的な熱誘起相転移を起こすことができ、これは温度変化下で安定な特性を必要とする材料にとって重要です .
5. 反応性加工技術のための架橋剤 OVSは、溶融反応性加工技術における架橋剤として使用され、これは制御された化学反応を通じて特定の所望の特性を持つ材料を開発するために不可欠です .
将来の方向性
作用機序
Target of Action
Octavinyloctasilasesquioxane (OVS) is primarily used as a cross-linking agent in the formation of polymer composites . Its primary targets are polymers, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where it acts to adjust the chemical structure of the copolymer .
Mode of Action
OVS interacts with its targets through a process known as melt reactive processing . It contains eight unsaturated double bonds, which allow it to form strong Si-O bonds with the polymer molecules . This interaction results in the formation of cross-linked networks within the polymer structure .
Biochemical Pathways
The primary biochemical pathway affected by OVS is the polymerization process of PHBV. The introduction of OVS into the polymer matrix enhances the crystallization behavior and thermal stability of the polymer . This is achieved through the formation of cross-linked networks, which significantly enhance the nucleation behaviors and crystallization rate of the polymer .
Result of Action
The result of OVS’s action is the formation of cross-linked PHBV/OVS composites with improved thermal stability and crystallization behavior . These composites have potential applications in various fields, including the creation of highly luminescent polymer composites with a superhydrophobic micro/nano structured surface .
Action Environment
The action of OVS is influenced by environmental factors such as temperature and humidity. For instance, the melt reactive processing technique used to incorporate OVS into the polymer matrix requires specific temperature conditions . Additionally, OVS should be stored under an inert atmosphere at room temperature to avoid decomposition due to moisture .
特性
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
188356-58-3 | |
| Record name | Octavinyloctasilsesquioxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70989772 | |
| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69655-76-1 | |
| Record name | Octa(vinylsilasesquioxane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octavinyl-T8-silsesquioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





